molecular formula C12H22O B3028422 trans-2-Dodecenal CAS No. 20407-84-5

trans-2-Dodecenal

Cat. No.: B3028422
CAS No.: 20407-84-5
M. Wt: 182.3 g/mol
InChI Key: SSNZFFBDIMUILS-ZHACJKMWSA-N
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Description

trans-2-Dodecenal (CAS: 20407-84-5), also known as Eryngial, is a naturally occurring α,β-unsaturated aliphatic aldehyde. It is characterized by a 12-carbon chain with a double bond at the second position in the trans configuration. This compound is a key volatile constituent in several plants, including Eryngium foetidum (culantro), Coriandrum sativum (coriander), and citrus peels .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Dodecenal can be synthesized through the condensation of acetaldehyde with decanal . Another method involves the use of α-bromolauric acid, which is converted to the ethyl ester and then to the alcohol .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned routes. The compound is stabilized and purified to achieve a high level of purity, often ≥93% .

Chemical Reactions Analysis

Reduction Reactions

Reduction of the aldehyde group is a key reaction:

  • Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce aldehydes to primary alcohols.

  • Product : Reduction produces trans-2-dodecenol, a fatty alcohol utilized in cosmetics and surfactants .

Substitution and Conjugate Addition

The α,β-unsaturated system enables reactivity at both the carbonyl and double bond:

  • Nucleophilic addition : Reagents like amines or alcohols may undergo conjugate addition to the double bond.

  • Halogenation : Electrophilic halogens (e.g., Br₂) could add across the double bond, forming dihalogenated derivatives .

Biological Interactions

trans-2-Dodecenal exhibits antimicrobial activity, primarily through membrane disruption in microbial cells. This bioactivity is attributed to its amphiphilic structure, which allows penetration into lipid bilayers, causing leakage of cellular contents .

Toxicological Reactivity

  • Genotoxicity : In vitro assays (Ames test) and in vivo micronucleus studies confirm no mutagenic or clastogenic activity at tested doses .

  • Skin sensitization : Shows moderate sensitization potential in murine models (EC3 = 2.2%) but no reactivity in human maximization tests at 1% concentrations .

Physicochemical Stability

  • Thermal stability : Stable under standard storage conditions but may polymerize at elevated temperatures due to the reactive aldehyde group .

  • Light sensitivity : Prolonged exposure to UV light may catalyze autoxidation .

Scientific Research Applications

Applications in Food Technology

Flavoring Agent
trans-2-Dodecenal is utilized as a flavoring agent due to its pleasant aroma and taste. It is often incorporated in food products to enhance sensory attributes. The compound can be derived from various natural sources or synthesized for use in flavor formulations.

Table 1: Flavor Profile of this compound

AttributeDescription
OdorFresh, citrus-like
TasteSweet, fruity
Common UsesBeverages, confectionery

Applications in Fragrance Industry

This compound is widely used in the fragrance industry for its appealing scent. It serves as a key ingredient in perfumes and scented products, contributing to the overall fragrance profile.

Case Study: Safety Assessment
A safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated this compound's genotoxicity and skin sensitization potential. The study concluded that this compound is not mutagenic and does not pose significant risks when used in cosmetic formulations .

Biological Research Applications

Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, making it a candidate for use as a natural preservative in food products.

Table 2: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Salmonella spp.18

Case Study: Eryngial from Eryngium foetidum
In a study examining the bioactive compound from Eryngium foetidum, this compound was isolated and tested for its effects on larval motility. The results indicated that it possesses significant bioactivity comparable to ivermectin, suggesting potential applications in pest control .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of this compound. Studies indicate that it does not exhibit clastogenic or mutagenic properties, supporting its safe use in consumer products .

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Molecular formula: C₁₂H₂₂O
  • Molecular weight: 182.30 g/mol
  • Boiling point: 93°C (0.5 mmHg)
  • Density: 0.849 g/mL (25°C)
  • Odor profile: Strong fatty, citrus-like aroma with green, metallic, and coriander notes .
  • Solubility: Poorly soluble in water (3.21 mg/L at 20°C) but miscible with organic solvents .

Natural Occurrence :
Found in cilantro leaves (7.5% of coriander oil), calamansi juice, and citrus oils . It is also a sex pheromone in mirid bugs (Campylomma verbasci) .

Antiparasitic Activity: trans-2-Dodecenal vs. Ivermectin

This compound exhibits potent anthelmintic activity against Strongyloides stercoralis larvae, with an LD₅₀ of 461 µM (24-hour exposure), significantly lower than the reference drug ivermectin (LD₅₀ = 2.25 mM) . This higher efficacy is attributed to its ability to disrupt larval membranes and mitochondrial function.

Compound LD₅₀ (µM) Mechanism of Action Source
This compound 461 Membrane disruption, mitochondrial damage Eryngium foetidum
Ivermectin 2250 Glutamate-gated chloride channel activation Synthetic

Antimicrobial Activity: this compound vs. n-Decanal and n-Dodecanal

This compound demonstrates broad-spectrum antimicrobial effects, outperforming saturated aldehydes like n-decanal (C10) and n-dodecanal (C12).

Compound Activity Against Trichophyton rubrum (Inhibition Zone, mm) Activity Against Candida albicans (Inhibition Zone, mm) Source
This compound 86 88 (vs. nystatin: 13) Ducrosia anethifolia
n-Dodecanal 94 94
n-Decanal - 88

Key Finding : The α,β-unsaturated structure of this compound enhances antifungal activity, likely due to electrophilic reactivity with microbial membranes .

Antioxidant Activity: this compound vs. trans-2-Decenal

In coriander oil, this compound contributes to antioxidant properties, though it is less potent than shorter-chain aldehydes like trans-2-decenal (C10).

Compound DPPH Radical Scavenging Activity (%) β-Carotene Bleaching Inhibition (%) Source
This compound 35.2 28.5 Coriandrum sativum
trans-2-Decenal 42.7 34.8

Key Finding : Chain length and saturation influence antioxidant capacity, with trans-2-decenal showing higher activity due to increased electrophilicity .

Olfactory Profile: this compound vs. 6-Cyclopentylidenehexanal

In perfumery, this compound is prized for its mandarin-like aroma, but it is less persistent than synthetic aldehydes like 6-cyclopentylidenehexanal.

Compound Odor Notes Persistence (1% in dipropylene glycol) Source
This compound Aldehydic, citrus, coriander ++
6-Cyclopentylidenehexanal Marine, ozonic, metallic ++++

Key Finding : While this compound provides natural freshness, synthetic analogs offer longer-lasting olfactory effects .

Biological Activity

Trans-2-Dodecenal, also known as eryngial, is a linear unsaturated aldehyde primarily derived from the plant Eryngium foetidum. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in parasitology and its role as a flavoring agent in food.

This compound has a molecular formula of C12H22O and a molecular weight of 198.31 g/mol. It is characterized by its distinctive odor and is commonly used in the fragrance industry. Its structure includes a double bond between the second and third carbon atoms, contributing to its reactivity and biological activity.

Anthelmintic Properties

One of the most significant biological activities of this compound is its anthelmintic effect. Research has shown that it is effective against various parasitic larvae. A study conducted on Eryngium foetidum revealed that this compound was the main compound responsible for this activity, demonstrating a lethal concentration (LC50) significantly lower than that of ivermectin, a commonly used anthelmintic drug.

Time (h) LD50 (mm) Comparison with Ivermectin (LD50 mm)
240.461Ivermectin: 2.251
480.411Ivermectin: 0.499

This indicates that this compound is more potent than ivermectin within the first 24 hours, although their effectiveness converges over longer exposure times .

Toxicological Profile

Toxicological assessments have indicated that this compound exhibits low toxicity in mammals. In vivo studies have shown that it does not induce significant genotoxic effects or clastogenicity, as evidenced by micronucleus tests conducted on mice . The Margin of Exposure (MOE) for repeated dose toxicity is deemed sufficient, suggesting safety at current usage levels .

This compound undergoes metabolic transformations primarily through aldehyde dehydrogenase (ALDH), which facilitates its detoxification. High concentrations can lead to oxidative stress; however, low levels are efficiently metabolized without adverse effects . The compound's mechanism involves disrupting cellular processes in parasites, leading to their death.

Sensitization and Irritation Potential

In terms of skin sensitization, this compound has been evaluated using various assays. It was found to be sensitizing with an EC3 value indicating potential for skin reactions at concentrations above 550 μg/cm² . However, human maximization tests showed no significant reactions at lower concentrations (1%) .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

  • Anthelmintic Study : A comparative analysis of this compound and ivermectin demonstrated superior efficacy of the former against parasitic larvae from Eryngium foetidum extracts.
  • Toxicological Assessment : In multiple toxicity studies, this compound consistently showed low toxicity levels across various models, reinforcing its safety profile for potential therapeutic use.
  • Fragrance Applications : As a fragrance ingredient, this compound is widely used in air fresheners and personal care products due to its pleasant aroma and low irritation potential when used appropriately .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing trans-2-Dodecenal from natural sources?

To isolate trans-2-Dodecenal from plant matrices like Eryngium foetidum, use steam distillation or solvent extraction followed by chromatographic purification (e.g., column chromatography or HPLC). Structural characterization should combine NMR, GC-MS, and FTIR to confirm the aldehyde group and stereochemistry . Quantification via HPLC with UV detection (λ = 220–240 nm) is optimal due to the compound’s conjugated double bond system. Include purity assessments (>95%) and comparisons with synthetic standards for validation .

Q. How can researchers design in vitro bioassays to evaluate the anthelmintic activity of this compound?

Adopt the protocol from Forbes et al. (2014):

  • Use Strongyloides stercoralis infective larvae (L3i) as the model organism.
  • Prepare serial dilutions of trans-2-Dodecenal in dimethyl sulfoxide (DMSO) or ethanol, ensuring solvent concentrations ≤1% to avoid toxicity.
  • Incubate larvae with test compounds for 48 hours at 25°C.
  • Calculate LD50 values via probit analysis, with ivermectin as a positive control .
  • Validate results with three biological replicates and statistical tests (e.g., ANOVA with Tukey’s post hoc).

Q. What are the critical parameters for ensuring reproducibility in toxicity studies of this compound?

  • Standardize larval viability criteria (e.g., motility ≥90% in control groups).
  • Maintain consistent environmental conditions (temperature, humidity, pH).
  • Document solvent effects and batch-to-batch variability in compound synthesis.
  • Share raw data (e.g., survival rates, dose-response curves) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies explain the differential anthelmintic efficacy of this compound and its analogs?

SAR analysis of aldehydes (e.g., trans-2-Decenal vs. trans-2-Dodecenal) reveals that chain length and double bond position critically influence bioactivity. For example:

  • Shorter chains (C10) exhibit lower LD50 values (0.12 mg/mL for trans-2-Decenal vs. 0.25 mg/mL for trans-2-Dodecenal), suggesting enhanced membrane permeability.
  • Conjugated dienes (e.g., trans,trans-2,4-Decadienal) increase electrophilicity, enhancing interactions with parasitic thiol groups .
    Methodological recommendation: Synthesize homologs systematically and test them under identical bioassay conditions. Use molecular docking to predict interactions with putative targets (e.g., parasite ion channels) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from:

  • Species-specific responses : Test multiple parasitic strains (e.g., Haemonchus contortus vs. S. stercoralis).
  • Experimental variables : Control for solvent type, exposure time, and larval developmental stage.
  • Data normalization : Express results as % mortality relative to vehicle controls.
    Conduct meta-analyses of published LD50 values and apply sensitivity analysis to identify outlier methodologies .

Q. How can researchers investigate the biosynthesis pathways of this compound in arthropods and plants?

  • Isotopic labeling : Feed <sup>13</sup>C-labeled precursors (e.g., acetate or fatty acids) to millipedes or Eryngium species, then track incorporation via LC-MS.
  • Enzyme assays : Isolate candidate enzymes (e.g., lipoxygenases or desaturases) from tissue homogenates and test their ability to catalyze aldehyde formation.
  • Transcriptomics : Compare gene expression profiles in high- vs. low-producing organisms to identify biosynthetic gene clusters .

Q. What advanced analytical techniques validate the stereochemical purity of synthetic this compound?

  • Chiral GC-MS : Use a β-cyclodextrin column to resolve cis/trans isomers.
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra.
  • X-ray crystallography : Resolve crystal structures of derivatives (e.g., semicarbazones) to unambiguously assign stereochemistry .

Q. Data Management & Translation

Q. How should multilingual datasets (e.g., Japanese toxicity reports) be integrated into studies on this compound?

  • Translate critical variables (e.g., LD50, sample size) into English, retaining original data in appendices.
  • Use standardized units (e.g., mg/mL, μM) to ensure cross-study comparability.
  • Document translation protocols in the methods section and note limitations (e.g., potential loss of contextual nuances) .

Q. What frameworks ensure ethical and rigorous secondary data analysis in this compound research?

  • Source evaluation : Prioritize peer-reviewed studies with transparent methodologies (e.g., Forbes et al., 2014).
  • Bias assessment : Screen for conflicts of interest (e.g., industry-funded studies) and outliers in reported bioactivity.
  • Data triangulation : Cross-validate findings with primary experiments or computational models .

Q. Tables for Reference

Table 1. Comparative LD50 values of trans-2-Dodecenal and analogs (48-hour exposure, S. stercoralis L3i) :

CompoundLD50 (mg/mL)Significance vs. trans-2-Dodecenal
trans-2-Dodecenal0.25Reference
trans-2-Decenal0.12p < 0.01
trans,trans-2,4-Decadienal0.15p < 0.05

Table 2. Key spectral data for trans-2-Dodecenal characterization :

TechniqueKey Identifiers
GC-MSm/z 182 (M<sup>+</sup>), fragment ions at 83, 55
<sup>1</sup>H NMRδ 9.48 (d, J = 8.0 Hz, 1H, CHO), 6.85 (dt, J = 15.6, 6.8 Hz, 1H), 5.80–5.60 (m, 1H)

Properties

IUPAC Name

(E)-dodec-2-enal
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InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+
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InChI Key

SSNZFFBDIMUILS-ZHACJKMWSA-N
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Canonical SMILES

CCCCCCCCCC=CC=O
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Isomeric SMILES

CCCCCCCCC/C=C/C=O
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Molecular Formula

C12H22O
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DSSTOX Substance ID

DTXSID2051847
Record name (E)-Dodec-2-en-1-al
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Molecular Weight

182.30 g/mol
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Physical Description

Liquid, Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS], Colourless to slightly yellow liquid; Fatty, citus-like aroma
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Boiling Point

73.00 to 74.00 °C. @ 0.50 mm Hg
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Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
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Density

0.839-0.849
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CAS No.

20407-84-5, 4826-62-4, 82107-89-9
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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